Cas no 2229610-65-3 (2-{1-(aminomethyl)cyclopropylmethyl}-4-bromo-6-methoxyphenol)
2-{1-(aminomethyl)cyclopropylmethyl}-4-bromo-6-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 2-{1-(aminomethyl)cyclopropylmethyl}-4-bromo-6-methoxyphenol
- 2229610-65-3
- 2-{[1-(aminomethyl)cyclopropyl]methyl}-4-bromo-6-methoxyphenol
- EN300-1934412
-
- Inchi: 1S/C12H16BrNO2/c1-16-10-5-9(13)4-8(11(10)15)6-12(7-14)2-3-12/h4-5,15H,2-3,6-7,14H2,1H3
- InChI Key: ZJCRHXWBEUKXRT-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)CC1(CN)CC1)O)OC
Computed Properties
- Exact Mass: 285.03644g/mol
- Monoisotopic Mass: 285.03644g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 55.5Ų
2-{1-(aminomethyl)cyclopropylmethyl}-4-bromo-6-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1934412-0.05g |
2-{[1-(aminomethyl)cyclopropyl]methyl}-4-bromo-6-methoxyphenol |
2229610-65-3 | 0.05g |
$1091.0 | 2023-09-17 | ||
| Enamine | EN300-1934412-0.1g |
2-{[1-(aminomethyl)cyclopropyl]methyl}-4-bromo-6-methoxyphenol |
2229610-65-3 | 0.1g |
$1144.0 | 2023-09-17 | ||
| Enamine | EN300-1934412-0.25g |
2-{[1-(aminomethyl)cyclopropyl]methyl}-4-bromo-6-methoxyphenol |
2229610-65-3 | 0.25g |
$1196.0 | 2023-09-17 | ||
| Enamine | EN300-1934412-0.5g |
2-{[1-(aminomethyl)cyclopropyl]methyl}-4-bromo-6-methoxyphenol |
2229610-65-3 | 0.5g |
$1247.0 | 2023-09-17 | ||
| Enamine | EN300-1934412-1.0g |
2-{[1-(aminomethyl)cyclopropyl]methyl}-4-bromo-6-methoxyphenol |
2229610-65-3 | 1g |
$1299.0 | 2023-05-31 | ||
| Enamine | EN300-1934412-2.5g |
2-{[1-(aminomethyl)cyclopropyl]methyl}-4-bromo-6-methoxyphenol |
2229610-65-3 | 2.5g |
$2548.0 | 2023-09-17 | ||
| Enamine | EN300-1934412-5.0g |
2-{[1-(aminomethyl)cyclopropyl]methyl}-4-bromo-6-methoxyphenol |
2229610-65-3 | 5g |
$3770.0 | 2023-05-31 | ||
| Enamine | EN300-1934412-10.0g |
2-{[1-(aminomethyl)cyclopropyl]methyl}-4-bromo-6-methoxyphenol |
2229610-65-3 | 10g |
$5590.0 | 2023-05-31 | ||
| Enamine | EN300-1934412-1g |
2-{[1-(aminomethyl)cyclopropyl]methyl}-4-bromo-6-methoxyphenol |
2229610-65-3 | 1g |
$1299.0 | 2023-09-17 | ||
| Enamine | EN300-1934412-5g |
2-{[1-(aminomethyl)cyclopropyl]methyl}-4-bromo-6-methoxyphenol |
2229610-65-3 | 5g |
$3770.0 | 2023-09-17 |
2-{1-(aminomethyl)cyclopropylmethyl}-4-bromo-6-methoxyphenol Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-{1-(aminomethyl)cyclopropylmethyl}-4-bromo-6-methoxyphenol
Introduction to 2-{1-(aminomethyl)cyclopropylmethyl}-4-bromo-6-methoxyphenol (CAS No. 2229610-65-3)
2-{1-(aminomethyl)cyclopropylmethyl}-4-bromo-6-methoxyphenol, identified by the CAS number 2229610-65-3, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a phenolic core substituted with various functional groups, which are known for their diverse biological activities. The presence of a bromine atom at the 4-position and a methoxy group at the 6-position, in conjunction with the unique 1-(aminomethyl)cyclopropylmethyl side chain, contributes to its distinct chemical properties and potential pharmacological applications.
The synthesis of 2-{1-(aminomethyl)cyclopropylmethyl}-4-bromo-6-methoxyphenol involves multi-step organic transformations, requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the 1-(aminomethyl)cyclopropylmethyl group is particularly challenging due to the stability of the cyclopropyl ring and the reactivity of the amine moiety. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct this intricate molecular framework efficiently.
Recent advancements in computational chemistry have facilitated a deeper understanding of the molecular interactions of 2-{1-(aminomethyl)cyclopropylmethyl}-4-bromo-6-methoxyphenol. Molecular docking studies have revealed its potential binding affinity to various biological targets, including enzymes and receptors involved in critical cellular pathways. The phenolic hydroxyl group, along with the electron-withdrawing bromine atom, enhances its ability to interact with these targets through hydrogen bonding and halogen bonding interactions.
One of the most promising areas of research involving 2-{1-(aminomethyl)cyclopropylmethyl}-4-bromo-6-methoxyphenol is its investigation as a lead compound for drug development. Preliminary in vitro studies have demonstrated its inhibitory activity against several therapeutic targets, including kinases and transcription factors implicated in cancer and inflammatory diseases. The unique structural features of this compound make it an attractive candidate for further optimization through structure-activity relationship (SAR) studies.
The 1-(aminomethyl)cyclopropylmethyl side chain is particularly noteworthy for its potential to modulate protein-protein interactions. This moiety can serve as a scaffold for designing molecules that disrupt aberrant signaling pathways by binding to specific protein domains. Additionally, the presence of both amine and hydroxyl groups allows for further derivatization, enabling the creation of libraries of analogs with tailored pharmacological profiles.
In vivo studies have begun to explore the pharmacokinetic properties of 2-{1-(aminomethyl)cyclopropylmethyl}-4-bromo-6-methoxyphenol. Pharmacokinetic profiling is essential for assessing its bioavailability, distribution, metabolism, and excretion (ADME) characteristics, which are critical factors in determining its suitability for clinical development. Initial findings suggest that this compound exhibits reasonable oral bioavailability and moderate metabolic stability, making it a viable candidate for further preclinical investigation.
The development of novel therapeutic agents often relies on innovative synthetic strategies to overcome challenges associated with complex molecular architectures. In the case of 2-{1-(aminomethyl)cyclopropylmethyl}-4-bromo-6-methoxyphenol, continuous refinement of synthetic routes has led to improved efficiency and scalability. These advancements are crucial for transitioning from laboratory-scale production to larger-scale manufacturing required for clinical trials and commercialization.
Collaborative efforts between academic researchers and industry scientists have accelerated the discovery process for 2-{1-(aminomethyl)cyclopropylmethyl}-4-bromo-6-methoxyphenol. By leveraging interdisciplinary approaches that combine synthetic chemistry, computational modeling, and biological testing, researchers are able to rapidly identify promising candidates for drug development. This integrated strategy has been instrumental in bringing new therapeutic entities into clinical development pipelines.
The future prospects for 2-{1-(aminomethyl)cyclopropylmethyl}-4-bromo-6-methoxyphenol are bright, with ongoing research focused on optimizing its pharmacological properties and exploring new therapeutic applications. As our understanding of disease mechanisms continues to evolve, compounds like this one hold promise for addressing unmet medical needs across multiple therapeutic areas. Continued investment in research and development will be essential to realize their full potential in improving human health.
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